Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester
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Overview
Description
Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester is a chemical compound with the molecular formula C10H5F5O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxylic acid group is esterified with 2,3,4,5,6-pentafluorophenol
Preparation Methods
The synthesis of Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester typically involves the esterification of cyclopropanecarboxylic acid with 2,3,4,5,6-pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Chemical Reactions Analysis
Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclopropanecarboxylic acid and 2,3,4,5,6-pentafluorophenol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the cyclopropane ring and ester functionalities can be targeted under appropriate conditions.
Scientific Research Applications
Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied .
Comparison with Similar Compounds
Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester can be compared with other esters of cyclopropanecarboxylic acid, such as:
- Cyclopropanecarboxylic acid methyl ester
- Cyclopropanecarboxylic acid ethyl ester
- Cyclopropanecarboxylic acid phenyl ester
The uniqueness of this compound lies in the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties, making it useful in specific synthetic and research applications .
Properties
Molecular Formula |
C10H5F5O2 |
---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H5F5O2/c11-4-5(12)7(14)9(8(15)6(4)13)17-10(16)3-1-2-3/h3H,1-2H2 |
InChI Key |
KHGQSGWCGKAYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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